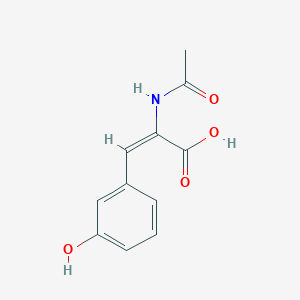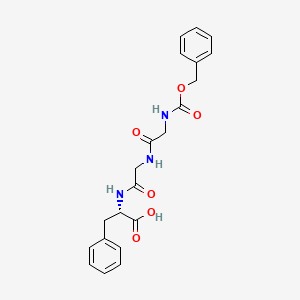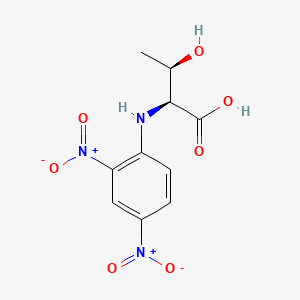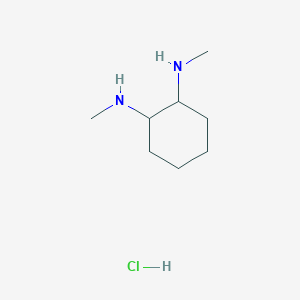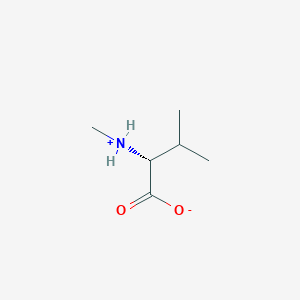![molecular formula C7H6N2 B7980946 Pyrrolo[1,2-a]pyrimidine CAS No. 274-66-8](/img/structure/B7980946.png)
Pyrrolo[1,2-a]pyrimidine
Overview
Description
Pyrrolo[1,2-a]pyrimidine is a fused heterocyclic compound that consists of a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest due to its unique structural properties and its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound derivatives have been found to exhibit a range of biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-a]pyrimidine can be synthesized through various methods. One common approach involves the domino ring-closure followed by a retro Diels-Alder reaction. This method starts with 2-aminonorbornene hydroxamic acids, which undergo a domino ring-closure followed by microwave-induced retro Diels-Alder protocols to yield this compound enantiomers . Another method involves the synthesis of unsymmetrically tetrasubstituted pyrroles, which are then used to synthesize pyrrolo[1,2-a]pyrimidines .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-induced reactions and metal-free methods are particularly advantageous for industrial applications due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the pyrrole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound derivatives.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound N-oxides, while substitution reactions can produce various substituted this compound derivatives.
Scientific Research Applications
Pyrrolo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. Others may modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The specific mechanism of action depends on the structure of the derivative and its target.
Comparison with Similar Compounds
- Pyrrolo[2,3-d]pyrimidine
- Pyrrolo[3,4-c]pyridine
- Pyrrolo[1,2-a]pyrazine
Comparison: Pyrrolo[1,2-a]pyrimidine is unique due to its specific ring fusion and the resulting electronic and steric properties. Compared to pyrrolo[2,3-d]pyrimidine, it has a different fusion pattern, which affects its reactivity and biological activity. Pyrrolo[3,4-c]pyridine and pyrrolo[1,2-a]pyrazine also differ in their ring structures and substitution patterns, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDKAABFESSFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312973 | |
| Record name | Pyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-66-8 | |
| Record name | Pyrrolo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
